
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Il est souvent utilisé dans diverses applications scientifiques et industrielles en raison de sa capacité à former des complexes stables avec les ions métalliques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) implique généralement la réaction du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) avec l'acétate de sodium dans des conditions contrôlées. La réaction est effectuée en milieu aqueux, et le pH est soigneusement surveillé pour assurer la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production du tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) est mise à l'échelle en utilisant de grands réacteurs. Le procédé implique l'ajout continu de réactifs et l'élimination des sous-produits pour maintenir l'efficacité de la réaction. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation.
Analyse Des Réactions Chimiques
Types de réactions
Le tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en présence d'oxydants forts.
Réduction: Il peut être réduit en utilisant des agents réducteurs appropriés.
Substitution: Le composé peut participer à des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution: Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide sulfonique, tandis que la réduction peut produire des dérivés d'amine.
Applications de la recherche scientifique
Le tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme agent chélatant pour former des complexes stables avec les ions métalliques, facilitant divers processus analytiques et synthétiques.
Biologie: Employé dans des tests biochimiques pour étudier les activités enzymatiques et les interactions avec les ions métalliques.
Médecine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industrie: Utilisé dans la fabrication de colorants, de pigments et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) implique sa capacité à chélater les ions métalliques. Le composé forme des complexes stables avec les ions métalliques grâce à ses multiples groupes fonctionnels, qui peuvent se coordonner avec les centres métalliques. Ce processus de chélation peut influencer diverses voies biochimiques et chimiques, rendant le composé utile dans différentes applications.
Applications De Recherche Scientifique
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple functional groups, which can coordinate with the metal centers. This chelation process can influence various biochemical and chemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide éthylènediaminetétraacétique (EDTA): Un agent chélatant bien connu avec des propriétés de liaison aux métaux similaires.
Acide nitrilotriacétique (NTA): Un autre agent chélatant utilisé dans des applications similaires.
Unicité
Le tétrahydrogénobis(tétraacétate de disodium) du vinylènebis((3-sulfonato-1,4-phénylène)nitrilo) est unique en raison de sa structure spécifique, qui offre une stabilité et une sélectivité accrues dans la liaison aux ions métalliques par rapport à d'autres agents chélatants. Sa capacité à former des complexes forts avec une large gamme d'ions métalliques le rend particulièrement précieux dans diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
3983-25-3 |
|---|---|
Formule moléculaire |
C22H20N2Na2O14S2 |
Poids moléculaire |
646.5 g/mol |
Nom IUPAC |
disodium;2-[4-[(E)-2-[4-[bis(carboxylatomethyl)amino]-3-sulfonatophenyl]ethenyl]-N-(carboxylatomethyl)-2-sulfonatoanilino]acetate;hydron |
InChI |
InChI=1S/C22H22N2O14S2.2Na/c25-19(26)9-23(10-20(27)28)15-5-3-13(7-17(15)39(33,34)35)1-2-14-4-6-16(18(8-14)40(36,37)38)24(11-21(29)30)12-22(31)32;;/h1-8H,9-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
FWNNOOAAVQICEB-SEPHDYHBSA-L |
SMILES isomérique |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















